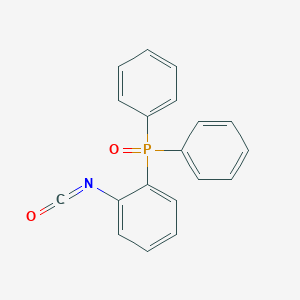
(2-Isocyanatophenyl)(oxo)diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isocyanatophenyl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound with the molecular formula C21H12N3O6PS . . This compound is characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a diphenylphosphine oxide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of (2-Isocyanatophenyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-isocyanatophenyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(2-Isocyanatophenyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Isocyanatophenyl)(oxo)diphenyl-lambda~5~-phosphane has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Isocyanatophenyl)(oxo)diphenyl-lambda~5~-phosphane involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophiles such as amines, leading to the formation of urea derivatives . This reactivity is exploited in various chemical and biological applications. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
(2-Isocyanatophenyl)(oxo)diphenyl-lambda~5~-phosphane can be compared with other similar compounds, such as:
Diphenylphosphine oxide: Lacks the isocyanate group, making it less reactive in nucleophilic substitution reactions.
Phenyl isocyanate: Contains only the isocyanate group without the phosphine oxide moiety, limiting its applications in certain reactions.
Triphenylphosphine oxide: Similar in structure but lacks the isocyanate group, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of the isocyanate and phosphine oxide functionalities, which allows for a broader range of chemical reactions and applications .
Properties
CAS No. |
89982-27-4 |
|---|---|
Molecular Formula |
C19H14NO2P |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
1-diphenylphosphoryl-2-isocyanatobenzene |
InChI |
InChI=1S/C19H14NO2P/c21-15-20-18-13-7-8-14-19(18)23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H |
InChI Key |
HVQCIRICTZHYQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















